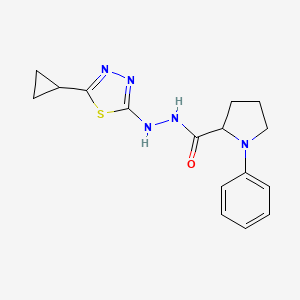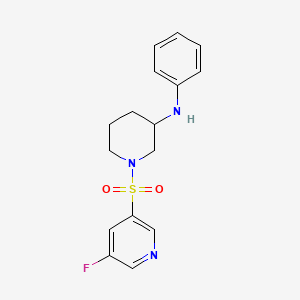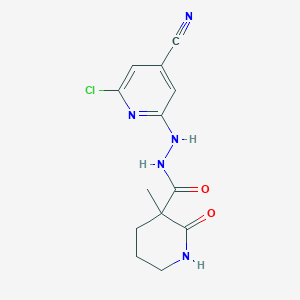![molecular formula C16H24N2O2 B6972920 N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6972920.png)
N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a 4-hydroxyphenyl ethylamino moiety, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide can be achieved through several synthetic routes. One common method involves the reductive amination of 4-hydroxyphenylacetaldehyde with cyclohexylamine, followed by acetylation of the resulting amine. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetic acid or 4-hydroxyphenylacetone.
Reduction: Formation of N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]amine.
Substitution: Formation of 4-chlorophenyl or 4-bromophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and providing anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-chlorophenyl)acetamide: Known for its herbicidal properties.
N-(4-methoxyphenyl)acetamide: Studied for its potential pharmaceutical applications.
Uniqueness
N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide is unique due to its combination of a cyclohexyl ring and a 4-hydroxyphenyl ethylamino moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(19)18-15-6-4-14(5-7-15)17-11-10-13-2-8-16(20)9-3-13/h2-3,8-9,14-15,17,20H,4-7,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGYMNAGDTGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[4-(1-Methylpyrazol-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6972852.png)
![N-[(1,5-dimethylbenzimidazol-2-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972855.png)
![N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide](/img/structure/B6972859.png)
![3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972878.png)
![3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B6972885.png)
![N-[1-(2,2-difluoroethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B6972890.png)
![2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid](/img/structure/B6972909.png)

![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)

![2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid](/img/structure/B6972932.png)

![2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one](/img/structure/B6972941.png)
![N-[[5-[1-(3-hydroxypyridine-2-carbonyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6972949.png)
